3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, and a diamine.
Introduction of the tert-butylphenyl group: This step involves a Friedel-Crafts alkylation reaction, where the tert-butyl group is introduced onto the phenyl ring.
Attachment of the dimethylbenzoyl group: This is typically done through an acylation reaction, using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane derivatives: These compounds share the spirocyclic core structure but differ in their substituents.
Benzoyl-substituted diazaspiro compounds: These compounds have a similar diazaspiro core but differ in the nature of the benzoyl substituent.
Uniqueness
3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to the specific combination of its substituents, which can impart distinct chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as the development of new drugs or materials.
Properties
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2OS/c1-17-8-9-20(16-18(17)2)23(29)28-24(30)22(27-26(28)14-6-7-15-26)19-10-12-21(13-11-19)25(3,4)5/h8-13,16H,6-7,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNKBXIVLUVRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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